molecular formula C8H9NO B13815250 2-(Pyridin-4-yl)prop-2-en-1-ol CAS No. 57360-16-4

2-(Pyridin-4-yl)prop-2-en-1-ol

Cat. No.: B13815250
CAS No.: 57360-16-4
M. Wt: 135.16 g/mol
InChI Key: KRQAKTLJNCKGLB-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)prop-2-en-1-ol is an organic compound that features a pyridine ring attached to a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)prop-2-en-1-ol typically involves the reaction of pyridine derivatives with propenol precursors. One common method is the condensation of 4-pyridinecarboxaldehyde with propenol in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to minimize by-products and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyridin-4-yl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the pyridine ring allows for interactions with aromatic and heteroaromatic systems, while the propenol group can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)prop-2-en-1-ol
  • 2-(Pyridin-3-yl)prop-2-en-1-ol
  • 2-(Pyridin-4-yl)propan-1-ol

Uniqueness

2-(Pyridin-4-yl)prop-2-en-1-ol is unique due to the specific positioning of the pyridine ring and the propenol group, which imparts distinct chemical reactivity and potential biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

57360-16-4

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-pyridin-4-ylprop-2-en-1-ol

InChI

InChI=1S/C8H9NO/c1-7(6-10)8-2-4-9-5-3-8/h2-5,10H,1,6H2

InChI Key

KRQAKTLJNCKGLB-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C1=CC=NC=C1

Origin of Product

United States

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